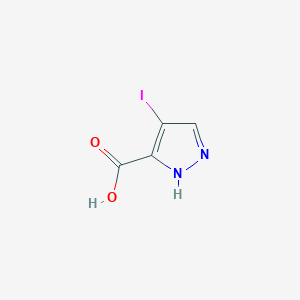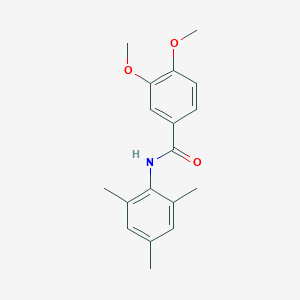
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide, also known as URB597, is a synthetic molecule that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the metabolism of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain modulation, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic applications.
Mécanisme D'action
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for the metabolism of endocannabinoids. By inhibiting FAAH, 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide are related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids have been shown to play a role in pain modulation, inflammation, mood regulation, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has a relatively short half-life in the body, which can limit its effectiveness in some applications. Additionally, the use of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide in lab experiments can be complicated by the fact that endocannabinoids have a range of effects in the body, making it difficult to isolate the specific effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide.
Orientations Futures
There are several potential future directions for research on 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide. One area of interest is in the development of more potent and selective FAAH inhibitors, which could have greater therapeutic potential. Another area of research is in the use of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to enhance their effectiveness. Finally, there is a need for further research on the long-term effects of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide on the body, particularly in terms of its potential for addiction or tolerance.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzoyl chloride with 2,4,6-trimethylaniline to form the intermediate 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide. This compound is then treated with lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group, followed by acylation with 4-bromobutyric acid to form the final product.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. One area of interest is in the treatment of pain, as endocannabinoids have been shown to play a role in pain modulation. Studies have shown that 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide can increase the levels of endocannabinoids in the body, leading to a reduction in pain sensitivity in animal models.
Another area of research is in the treatment of anxiety and depression. Endocannabinoids have been shown to play a role in the regulation of mood, and 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
Numéro CAS |
4168-20-1 |
|---|---|
Nom du produit |
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)14-6-7-15(21-4)16(10-14)22-5/h6-10H,1-5H3,(H,19,20) |
Clé InChI |
ZHAOAOADOMXAJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Solubilité |
44.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



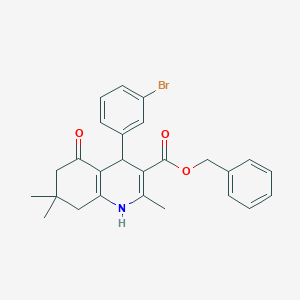
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
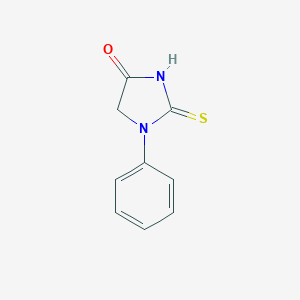
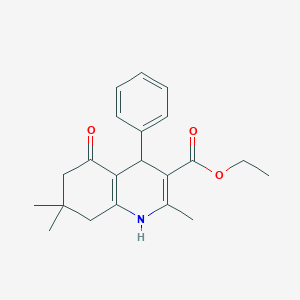
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
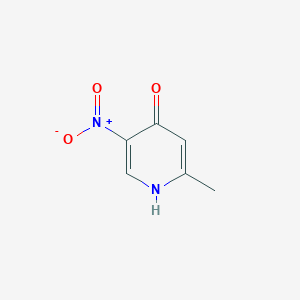

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)



